molecular formula C21H21N3O3S2 B566107 (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide CAS No. 1798817-90-9

(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B566107
CAS No.: 1798817-90-9
M. Wt: 427.537
InChI Key: LUUHGAOOJJGQEZ-LJQANCHMSA-N
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Description

®-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene-2-sulfonamide core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene-2-sulfonamide core and the subsequent attachment of the cyano and aminophenyl groups. Common synthetic routes may include:

    Formation of Thiophene-2-Sulfonamide Core:

    Attachment of Cyano and Aminophenyl Groups: This can be achieved through nucleophilic substitution reactions, where the cyano and aminophenyl groups are introduced under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various functional groups at the sulfonamide position.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on various biological pathways.

Medicine

In medicine, this compound may have potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ®-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide Derivatives: Compounds with similar core structures but different substituents.

    Cyano and Aminophenyl Compounds: Molecules featuring cyano and aminophenyl groups with varying linkers.

Uniqueness

®-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-amino-5-cyanophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c22-13-17-8-9-20(23)18(11-17)14-24(29(26,27)21-7-4-10-28-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15,23H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHGAOOJJGQEZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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